molecular formula C9H9N5O B1449609 N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine CAS No. 62936-92-9

N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine

Cat. No.: B1449609
CAS No.: 62936-92-9
M. Wt: 203.2 g/mol
InChI Key: SCPFRQBUVWIDOS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that quinazolinone derivatives, a class to which this compound belongs, often exhibit antimicrobial activity . Therefore, it’s plausible that the compound targets specific enzymes or proteins in microbial organisms.

Mode of Action

This interaction often results in the inhibition of the target, which can lead to the death of the microbial organism .

Biochemical Pathways

Given its potential antimicrobial activity, it’s likely that the compound interferes with essential biochemical pathways in microbial organisms, such as dna replication, protein synthesis, or cell wall synthesis .

Result of Action

Given its potential antimicrobial activity, the compound likely leads to the death of microbial organisms by inhibiting essential biochemical pathways .

Action Environment

The action, efficacy, and stability of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature. For instance, the compound is recommended to be stored at room temperature , suggesting that extreme temperatures could affect its stability.

Biochemical Analysis

Biochemical Properties

N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cell signaling pathways and other cellular processes. Additionally, this compound binds to specific proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit pathways that control cell growth, differentiation, and apoptosis. It has been observed to affect the expression of genes involved in these processes, thereby altering cellular behavior. Moreover, this compound impacts cellular metabolism by interacting with metabolic enzymes and influencing the production and utilization of metabolic intermediates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit or activate enzymes involved in the synthesis and degradation of key metabolic intermediates. These interactions can lead to changes in the levels of metabolites and the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These transport mechanisms can influence the compound’s accumulation and its effects on cellular function .

Subcellular Localization

This compound is localized within specific subcellular compartments, which can affect its activity and function. The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications. This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological activity .

Preparation Methods

The synthesis of N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine can be achieved through various methods. One common synthetic route involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, leading to the formation of 3-amino-3,4-dihydroquinazolin-4-one. This intermediate is then acylated with succinic anhydride to yield this compound . Another method involves a one-pot reaction of phthalic anhydride, anilines, and anthranilamide in water without any catalyst, making the synthesis environmentally friendly .

Comparison with Similar Compounds

N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine can be compared with other similar compounds such as 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides and N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide . These compounds share the quinazolinone core structure but differ in their substituents, which can lead to variations in their biological activities. The uniqueness of this compound lies in its specific guanidine group, which may contribute to its distinct biological properties.

Properties

IUPAC Name

2-(4-oxo-3H-quinazolin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-8(11)14-9-12-6-4-2-1-3-5(6)7(15)13-9/h1-4H,(H5,10,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPFRQBUVWIDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346024
Record name N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62936-92-9
Record name N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
N-(4-oxo-3,4-dihydroquinazolin-2-yl)guanidine

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